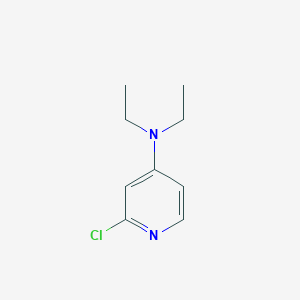
2-chloro-N,N-diethylpyridin-4-amine
Overview
Description
2-chloro-N,N-diethylpyridin-4-amine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-N,N-diethylpyridin-4-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₄ClN
- Molecular Weight : 185.68 g/mol
The presence of a chlorine atom and a pyridine ring contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various substituted pyridines, this compound demonstrated effectiveness against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound can inhibit the growth of clinically relevant pathogens, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity
In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound was tested against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
The IC50 values indicate that the compound possesses cytotoxic effects at relatively low concentrations, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with microbial growth and cancer cell proliferation. The chlorine atom in its structure enhances lipophilicity, potentially improving membrane permeability and facilitating interaction with intracellular targets.
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted the efficacy of various pyridine derivatives, including this compound, against resistant strains of bacteria. The study suggested that modifications in the molecular structure could enhance antibacterial activity.
- Cytotoxic Profile : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that structural analogs with similar functional groups exhibited varying degrees of cytotoxicity, emphasizing the importance of molecular structure in biological activity.
Properties
IUPAC Name |
2-chloro-N,N-diethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-12(4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOJVCBNILARHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















